Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate

Description

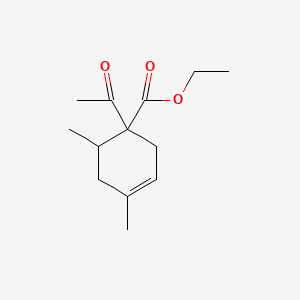

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate (CAS: 67674-38-8; CID: 106763) is a cyclohexene derivative with the molecular formula C₁₃H₂₀O₃. Its structure features a cyclohex-3-ene ring substituted at the 1-position with an acetyl group and an ethyl carboxylate ester, and at the 4- and 6-positions with methyl groups . The compound’s SMILES notation (CCOC(=O)C1(CC=C(CC1C)C)C(=O)C) and InChIKey (IBMDADQQJZKLJI-UHFFFAOYSA-N) confirm its stereochemical arrangement, including the conjugated double bond and substituent positions .

Properties

CAS No. |

67674-38-8 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C13H20O3/c1-5-16-12(15)13(11(4)14)7-6-9(2)8-10(13)3/h6,10H,5,7-8H2,1-4H3 |

InChI Key |

IBMDADQQJZKLJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC=C(CC1C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Three-Component Reaction Using Isoprene, Acetoacetic Ester, and L-Proline Catalyst

A prominent and well-documented method involves a three-component reaction comprising isoprene, acetoacetic ester (ethyl acetoacetate), and L-proline as an organocatalyst. This method is based on a Michael addition followed by cyclization to yield the cyclohexene ring with the desired substitution pattern.

-

- Reactants: Isoprene (dienic component), acetoacetic ester (Michael donor), and L-proline (catalyst).

- Conditions: Typically, the reaction is conducted at mild temperatures with catalytic amounts of L-proline.

- Outcome: The reaction produces a mixture of ethyl 1-acetyl-4-methylcyclohex-3-ene-1-carboxylate and ethyl 1-acetyl-3-methylcyclohex-3-ene-1-carboxylate, with a predominance (>95%) of the 4-methyl isomer (15a) over the 3-methyl isomer (15b).

- Yield: Approximately 9% isolated yield in reported experiments, indicating a need for optimization for scale-up or improved efficiency.

-

- The products are obtained as colorless oils.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural assignments.

- High-Resolution Mass Spectrometry (HRMS) matches the expected molecular weights.

This method is advantageous due to the use of commercially available starting materials and mild reaction conditions, although the modest yield suggests further optimization is desirable.

Catalytic Reaction of Isoprene and Crotonaldehyde Under Elevated Temperature and Pressure

Another synthetic approach involves the catalytic reaction of isoprene with crotonaldehyde under controlled temperature and pressure conditions to form 4,6-dimethyl-3-cyclohexene-1-carbaldehyde intermediates, which can be further transformed into the target ester.

-

- Temperature: 140–180 °C, with an optimized range of 160–170 °C for isomer proportion control.

- Pressure: 90–140 psig.

- Catalyst: Zinc-based catalysts such as zinc chloride, zinc acetate, or trifluoromethanesulfonic acid zinc are employed to facilitate the reaction.

-

- Isoprene reacts with crotonaldehyde to form a mixture of 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde isomers.

- The isomer ratio can be optimized by adjusting temperature and catalyst presence.

- Subsequent functional group transformations (oxidation, esterification) convert the aldehyde intermediate to the this compound.

Diels-Alder Cycloaddition of Muconic Acid Derivatives with Alkene Dienophiles

A more indirect but conceptually related approach involves the preparation of cyclohexene derivatives via Diels-Alder cycloaddition of muconic acid esters with alkene dienophiles, followed by functional group modifications.

-

- Isomerization of cis,cis-muconic acid to trans,trans-muconic acid using ultraviolet light and catalysts.

- Esterification of muconic acid to form dihydrocarbyl muconates.

- Diels-Alder reaction with alkene dienophiles at elevated temperatures (130–170 °C) to form cyclohexene ring systems with carboxylate groups at positions 1 and 4.

- Further chemical modifications to introduce acetyl groups and methyl substituents.

Utility :

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Three-Component Reaction with L-Proline | Isoprene, acetoacetic ester, L-proline | Mild temperature, organocatalyst | ~9 | Mild conditions, commercially available reagents | Low yield, mixture of isomers |

| Catalytic Reaction of Isoprene & Crotonaldehyde | Isoprene, crotonaldehyde, zinc catalyst | 140–180 °C, 90–140 psig, zinc chloride/acetate | Not explicitly stated | Economic, scalable, optimized isomer ratio | Requires high temperature and pressure |

| Diels-Alder of Muconic Acid Esters | Muconic acid esters, alkene dienophiles | UV isomerization, acid catalysis, 130–170 °C | Variable | Versatile, well-established transformations | Multi-step, indirect route |

| Rare Earth Triflate/Alanine Catalysis | Isoprene, acetoacetic ester | Rare earth triflates, alanine, mild conditions | Up to 52 (related compounds) | Good stereoselectivity, moderate to good yields | Catalyst cost, specific substrate scope |

In-Depth Research Findings and Notes

The three-component reaction using L-proline is a convenient organocatalytic method but suffers from low isolated yields and the formation of isomeric mixtures, which may complicate purification.

The catalytic reaction of isoprene with crotonaldehyde under zinc catalysis at elevated temperature and pressure provides a novel and economically viable route to key aldehyde intermediates. Optimization of reaction parameters such as temperature and catalyst choice is crucial for maximizing the desired isomer proportion.

Diels-Alder reactions involving muconic acid derivatives are well-documented for constructing cyclohexene rings with carboxylate groups at specific positions. This method is adaptable but involves multiple steps including isomerization, esterification, cycloaddition, and further functionalization.

Rare earth triflate catalysis combined with amino acid co-catalysts offers a promising approach to enhance yields and stereoselectivity in cyclohexene derivative synthesis. This method may be particularly useful for synthesizing analogues of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate and analogous cyclohexene derivatives.

Table 1: Structural and Functional Comparison

However, analogous cyclohexene derivatives exhibit puckered conformations depending on substituent effects (see analysis below).

Key Comparisons:

Substituent Effects on Ring Geometry The presence of bulky aryl groups (e.g., 4-chlorophenyl/4-fluorophenyl in ) induces significant puckering in the cyclohexene ring, adopting conformations such as half-chair (puckering parameters: Q = 0.477 Å, θ = 50.6°) or screw-boat (Q = 0.579 Å, θ = 112°) . These distortions are quantified using Cremer-Pople coordinates, which analyze deviations from planarity . However, the electron-withdrawing acetyl group may polarize the ring, influencing reactivity toward nucleophilic additions .

Synthetic Routes Cyclohexene carboxylates are commonly synthesized via Michael addition of enolates to α,β-unsaturated ketones. For example, ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is prepared by refluxing chalcones with ethyl acetoacetate in basic ethanol . A similar pathway may apply to the target compound, though specific conditions are undocumented . Boronate-containing analogs (e.g., ) require specialized coupling reactions, such as Suzuki-Miyaura, highlighting the versatility of cyclohexene carboxylates in cross-coupling chemistry.

Functional Group Reactivity The ethyl carboxylate group in all listed compounds serves as a leaving group, enabling nucleophilic substitutions or hydrolyses to carboxylic acids. The acetyl group in the target compound provides a site for condensation reactions (e.g., Knoevenagel), whereas oxo groups in facilitate enolate formation for further cyclizations.

Applications Aryl-substituted cyclohexenones (e.g., ) are prioritized as intermediates for bioactive heterocycles (e.g., isoxazoles, pyrazoles). The target compound’s acetyl and methyl groups may enhance lipophilicity, making it suitable for medicinal chemistry applications requiring blood-brain barrier penetration.

Biological Activity

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate (C13H20O3) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H20O3

- Molar Mass : 224.3 g/mol

- CAS Number : 67674-38-8

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, it is classified under compounds that may exhibit antioxidant , anti-inflammatory , and antimicrobial properties based on structural similarities with other known bioactive compounds.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Some derivatives of cyclohexene have been reported to inhibit pro-inflammatory cytokines and pathways. Future research could explore whether this compound exhibits similar effects.

Antimicrobial Activity

The antimicrobial properties of cyclohexene derivatives have been noted in various studies. These compounds often disrupt microbial cell membranes or inhibit essential metabolic pathways. The potential application of this compound as an antimicrobial agent remains an area for future exploration.

Research Findings and Case Studies

Currently, there are no published case studies specifically addressing the biological activity of this compound. However, the following table summarizes findings from related compounds that may provide insight into its potential biological effects:

Q & A

Q. What are the key structural features of ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate, and how are they experimentally determined?

The compound’s structure includes a cyclohexene ring substituted with acetyl, methyl, and ester groups. Key characterization methods include:

- X-ray crystallography : Resolves bond lengths, angles, and puckering parameters. For example, cyclohexene rings in related compounds exhibit envelope, half-chair, or screw-boat conformations, quantified using Cremer-Pople puckering coordinates (Q, θ, φ) .

- Spectroscopy : NMR and IR confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for ester and acetyl groups) .

- Computational validation : Density Functional Theory (DFT) optimizes geometry and compares calculated vs. experimental parameters .

Q. What synthetic routes are used to prepare this compound?

A Michael addition between ethyl acetoacetate and substituted chalcones is common. For example:

- Reaction conditions : Reflux in ethanol with NaOH as a base (8–12 hours, ~70–80°C) .

- Purification : Recrystallization from ethanol removes unreacted starting materials and byproducts .

- Yield optimization : Adjusting stoichiometry, temperature, and catalyst (e.g., trichloroacetic acid) improves efficiency .

Q. How is conformational analysis of the cyclohexene ring performed?

The Cremer-Pople puckering coordinate system defines ring non-planarity:

- Parameters : Q (total puckering amplitude), θ (polar angle), and φ (azimuthal angle) distinguish conformers (e.g., envelope: θ ≈ 50°, φ ≈ 350°; screw-boat: θ ≈ 110°, φ ≈ 150°) .

- Crystallographic data : Disordered structures may show multiple conformers in the same crystal lattice, resolved via occupancy refinement in SHELXL .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental structural data?

- Case study : Discrepancies in puckering parameters (e.g., envelope vs. screw-boat conformers) arise from crystallographic disorder. Use DFT energy calculations to identify the most stable conformation .

- Molecular dynamics (MD) : Simulate thermal motion to assess if multiple conformers coexist dynamically .

- Statistical analysis : Compare bond-length/bond-angle variances with expected values (e.g., Allen et al. criteria) to validate data quality .

Q. What advanced techniques are used to study intermolecular interactions in crystalline forms?

- Hirshfeld surface analysis : Maps close-contact regions (e.g., C–H···O interactions) to explain packing stability .

- Docking studies : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock, validated by experimental IC₅₀ values .

Q. How can structure-activity relationships (SAR) guide pharmacological applications?

- Analog synthesis : Modify substituents (e.g., replace methyl with halogens) and compare bioactivity .

- Pharmacophore modeling : Identify critical functional groups (e.g., acetyl and ester moieties) for target binding .

- In vitro assays : Test cytotoxicity and selectivity using cell lines (e.g., MTT assay for cancer cell viability) .

Q. What challenges arise in analyzing disordered crystal structures, and how are they addressed?

- Occupancy refinement : Use SHELXL to model partial occupancies (e.g., 68.4% vs. 31.6% for two conformers) .

- Thermal ellipsoids : Validate disorder models by ensuring anisotropic displacement parameters (ADPs) are physically reasonable .

Methodological Guidance

- For crystallography : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to handle disorder and twinning .

- For computational studies : Validate docking results with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

- For SAR : Combine synthetic chemistry with high-throughput screening to prioritize analogs for preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.